(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid is a complex peptide with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids through peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final deprotection step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and ability to automate the process. This method involves the attachment of the initial amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids. The use of automated peptide synthesizers allows for the rapid and reproducible production of the compound. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thieno[3,4-d]imidazol-4-yl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context of its application. For example, in a biological setting, it may interact with cell surface receptors to trigger intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific arrangement of functional groups. This complexity allows for a wide range of interactions with biological molecules, making it a valuable tool for scientific research. Additionally, its potential therapeutic applications and industrial uses further highlight its significance.
Properties
Molecular Formula |
C100H168N32O19S |
---|---|
Molecular Weight |
2154.69 |
IUPAC Name |
(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C100H168N32O19S/c1-7-9-10-11-12-13-14-15-16-17-18-40-79(136)120-75(56-133)92(147)131-81(59(5)8-2)93(148)128-72(52-61-41-43-63(134)44-42-61)90(145)125-69(35-27-48-114-97(105)106)86(141)122-66(33-25-46-112-95(101)102)84(139)118-55-80(137)119-60(6)83(138)121-68(34-26-47-113-96(103)104)85(140)124-71(37-29-50-116-99(109)110)88(143)127-73(53-62-54-117-65-31-20-19-30-64(62)65)91(146)126-70(36-28-49-115-98(107)108)87(142)123-67(89(144)129-74(94(149)150)51-58(3)4)32-23-24-45-111-78(135)39-22-21-38-77-82-76(57-152-77)130-100(151)132-82/h19-20,30-31,41-44,54,58-60,66-77,81-82,117,133-134H,7-18,21-29,32-40,45-53,55-57H2,1-6H3,(H,111,135)(H,118,139)(H,119,137)(H,120,136)(H,121,138)(H,122,141)(H,123,142)(H,124,140)(H,125,145)(H,126,146)(H,127,143)(H,128,148)(H,129,144)(H,131,147)(H,149,150)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H2,130,132,151)/t59-,60-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-,82-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)NC(CC(C)C)C(=O)O |
Synonyms |
Alternative Name: z-Pseudosubstrate inhibitory peptide, biotinylated |
Origin of Product |
United States |
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